![molecular formula C13H12ClNO2 B3024979 7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester CAS No. 733719-74-9](/img/structure/B3024979.png)
7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester
Overview
Description
“7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C13H12ClNO2 . It has a molecular weight of 249.69 g/mol . The compound is in solid form .
Molecular Structure Analysis
The SMILES string of the compound isCCOC(=O)c1cc2ccc(Cl)cc2nc1C
. The InChI is 1S/C13H12ClNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3
. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 249.69 g/mol . The empirical formula is C13H12ClNO2 .Scientific Research Applications
Medicinal Chemistry and Drug Development
7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester serves as a valuable scaffold for designing novel pharmaceuticals. Researchers explore its potential as a precursor for synthesizing bioactive compounds. By modifying functional groups, scientists can create derivatives with enhanced pharmacological properties. For instance, the compound’s quinoline ring system has been linked to antimalarial, antibacterial, and anticancer activities .
Antimicrobial Agents
The quinoline core in this compound has demonstrated antimicrobial properties. Researchers investigate its effectiveness against bacterial and fungal pathogens. By fine-tuning the structure, they aim to develop potent antimicrobial agents for combating infections. The compound’s unique chloro-substituted quinoline motif may offer advantages over existing antibiotics .
Anti-Inflammatory Compounds
Inflammation plays a crucial role in various diseases. Scientists explore the anti-inflammatory potential of 7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester. By understanding its mechanisms of action, they can design derivatives that selectively target inflammatory pathways. Such compounds could find applications in treating chronic inflammatory conditions .
Agrochemicals and Crop Protection
Quinoline derivatives have been investigated as agrochemicals. Researchers explore their use as fungicides, herbicides, or insecticides. The chloro-substituted quinoline structure may contribute to pest control by disrupting essential biological processes in pests or pathogens. Further optimization could lead to environmentally friendly crop protection solutions .
Fluorescent Probes and Imaging Agents
The quinoline ring system exhibits fluorescence properties. Scientists utilize 7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester as a fluorescent probe in biological studies. By attaching specific functional groups, they create imaging agents for visualizing cellular processes, protein localization, or receptor binding. These probes aid in drug discovery and diagnostics .
Material Science and Organic Electronics
Quinoline-based compounds have applications beyond biology. Researchers investigate their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich quinoline core contributes to charge transport properties, making it valuable for constructing efficient electronic devices.
Safety and Hazards
The compound is classified as an Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Action Environment
The action of this compound could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules that could interact with the compound, and the temperature. These factors could affect the stability of the compound, its interaction with its targets, and its overall efficacy.
properties
IUPAC Name |
ethyl 7-chloro-2-methylquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMPORCGKAHSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588855 | |
Record name | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-2-methylquinoline-3-carboxylate | |
CAS RN |
733719-74-9 | |
Record name | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 733719-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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